Diphenhydramine-d6 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

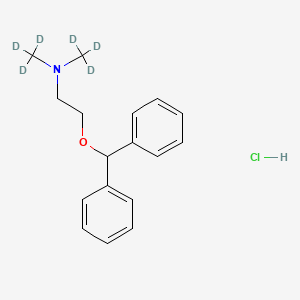

Diphenhydramine-d6 Hydrochloride is an isotopically labeled compound, specifically a deuterated form of Diphenhydramine Hydrochloride. It is a white crystalline powder that is soluble in water, ethanol, and chloroform. This compound is primarily used as an internal standard in the study of drug metabolism and pharmacokinetics due to its antihistamine and anticholinergic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Diphenhydramine-d6 Hydrochloride typically involves the reaction of p-bromobenzoate-d6 with phenylethyl alcohol, followed by treatment with hydrochloric acid to yield the final product . The reaction conditions often include controlled temperatures and the use of solvents like ethanol or chloroform to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow synthesis techniques to enhance atom economy and minimize waste. This method combines chlorodiphenylmethane and N,N-dimethylaminoethanol in a 1:1 molar ratio at high temperatures, producing the compound as a molten salt .

Chemical Reactions Analysis

Types of Reactions: Diphenhydramine-d6 Hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Diphenhydramine-d6 Hydrochloride is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:

Chemistry: Used as an internal standard in analytical chemistry to study the metabolic pathways of drugs.

Biology: Helps in understanding the pharmacokinetics and pharmacodynamics of antihistamines.

Medicine: Assists in the development of new antihistamine drugs by providing insights into their metabolism.

Industry: Utilized in the production of deuterated drugs for research purposes.

Mechanism of Action

Diphenhydramine-d6 Hydrochloride exerts its effects primarily through the antagonism of H1 histamine receptors. These receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system neurons . By blocking these receptors, the compound reduces symptoms of allergic reactions, such as increased vascular permeability and vasodilation. Additionally, it has anticholinergic effects, which contribute to its sedative properties.

Comparison with Similar Compounds

Diphenhydramine Hydrochloride: The non-deuterated form, commonly used as an antihistamine.

Doxylamine: Another first-generation antihistamine with similar sedative effects.

Chlorpheniramine: A first-generation antihistamine with less sedative properties compared to Diphenhydramine.

Uniqueness: Diphenhydramine-d6 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis of the compound’s metabolic pathways, providing valuable insights that are not possible with non-deuterated analogs .

Biological Activity

Diphenhydramine-d6 Hydrochloride is a deuterated form of diphenhydramine, a first-generation antihistamine primarily used for its sedative and anti-allergic properties. This compound serves as an inverse agonist at the H1 histamine receptor, exhibiting a variety of biological activities that have been extensively studied in clinical and preclinical settings.

Diphenhydramine-d6 functions primarily by antagonizing the H1 receptors, which are widely distributed in various tissues including the central nervous system (CNS), respiratory smooth muscles, and vascular endothelial cells. The inhibition of these receptors leads to several physiological effects:

- Antihistaminic Activity : Reduces symptoms of allergic reactions by blocking histamine's effects on capillaries, thus decreasing vascular permeability and vasodilation.

- Sedative Effects : As a first-generation antihistamine, it crosses the blood-brain barrier, leading to sedation and drowsiness.

- Antimuscarinic Effects : Acts as a competitive antagonist at muscarinic acetylcholine receptors, contributing to its use in treating conditions like Parkinson's disease .

- Local Anesthetic Properties : Exhibits intracellular sodium channel blocking capabilities, which may provide local anesthetic effects .

Pharmacokinetics

The pharmacokinetic profile of diphenhydramine-d6 is similar to that of its non-deuterated counterpart. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption after oral administration with peak plasma concentrations occurring approximately 2-3 hours post-dose.

- Bioavailability : Estimated between 40% to 60% following oral intake.

- Volume of Distribution : Ranges from 3.3 to 6.8 L/kg after a 50 mg oral dose.

- Half-life : Approximately 3.4 to 9.2 hours, with significant inter-individual variability .

Clinical Applications

Diphenhydramine-d6 has been evaluated for various clinical applications:

Insomnia Treatment

A study involving psychiatric patients demonstrated that diphenhydramine hydrochloride significantly improved sleep quality in those who had not previously been treated for insomnia. The hypnotic effect was dose-dependent, with higher doses yielding better outcomes .

Allergy Management

As an antihistamine, diphenhydramine-d6 is effective in managing allergic reactions. It reduces symptoms such as itching and rashes associated with conditions like urticaria and allergic rhinitis .

Case Studies

Several studies have highlighted the effectiveness of diphenhydramine hydrochloride in clinical settings:

- Topical Use for Pruritus :

- Pharmacokinetic Variability :

Summary of Findings

The biological activity of this compound encompasses a broad spectrum of effects due to its interaction with various receptors and pathways. Its established efficacy in treating allergies and insomnia, combined with its sedative properties, underscores its significance in both clinical practice and research.

| Parameter | Value |

|---|---|

| Absorption | Rapid; peak at 2-3 hours |

| Bioavailability | 40% - 60% |

| Volume of Distribution | 3.3 - 6.8 L/kg |

| Half-life | 3.4 - 9.2 hours |

Properties

IUPAC Name |

2-benzhydryloxy-N,N-bis(trideuteriomethyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHPORCSPXIHLZ-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.